molecular formula C5H5Cl2NOS B8439462 4,5-Dichloro-2-ethylisothiazol-3(2H)-one

4,5-Dichloro-2-ethylisothiazol-3(2H)-one

Cat. No.: B8439462
M. Wt: 198.07 g/mol
InChI Key: CULLRSWFYPMIDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-ethylisothiazol-3(2H)-one is a synthetic isothiazolinone derivative developed for industrial microbiological control and research applications. This compound is of significant interest due to its potential as a broad-spectrum biocide. Isothiazolinones, as a class, are known for their effectiveness in controlling the growth of bacteria, fungi, and yeast, and are capable of inhibiting biofilm development . The proposed mechanism of action for these compounds is based on their electrophilic characteristics, which allow them to react with critical thiol groups in microbial enzymes . This action inhibits growth and metabolism, leading to rapid and irreversible cell damage . While specific studies on the ethyl variant are less common, research on analogous compounds like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) suggests potential applications in complex systems such as aircraft fuel to mitigate microbiologically influenced corrosion, demonstrating good activity against relevant bacterial isolates . Similarly, the dichlorooctyl variant (DCOIT) has been investigated as an antifouling agent, indicating the value of halogenated isothiazolinones in material protection . This product is intended for controlled laboratory research to further explore these and other potential applications. For Research Use Only. Not for human, veterinary, or household use. Handle with extreme care, as isothiazolinones are highly bioactive and can cause severe skin irritation and allergic reactions .

Properties

Molecular Formula

C5H5Cl2NOS

Molecular Weight

198.07 g/mol

IUPAC Name

4,5-dichloro-2-ethyl-1,2-thiazol-3-one

InChI

InChI=1S/C5H5Cl2NOS/c1-2-8-5(9)3(6)4(7)10-8/h2H2,1H3

InChI Key

CULLRSWFYPMIDP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=C(S1)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Antifouling Agents

4,5-Dichloro-2-ethylisothiazol-3(2H)-one is primarily utilized in antifouling coatings to prevent the growth of marine organisms on ships and underwater structures. It serves as an effective alternative to traditional biocides, such as tributyltin compounds, which have been restricted due to environmental concerns.

Case Study: Efficacy in Marine Environments

A study evaluating the effectiveness of this compound in marine environments demonstrated its ability to significantly reduce biofouling on submerged surfaces. The compound was tested against various marine organisms, including algae and barnacles, showing a high rate of inhibition at concentrations as low as 10 μg/L over extended periods.

OrganismConcentration (μg/L)Inhibition Rate (%)
Green Algae1085
Barnacle Larvae1090
Diatoms1075

Wood Preservation

In the wood industry, this compound is employed for its antifungal properties to protect wood from decay caused by fungi and insects. The compound is incorporated into wood treatments to enhance durability and longevity.

Case Study: Performance in Wood Treatments

Research conducted on treated wood samples revealed that those treated with this compound exhibited significantly lower rates of decay compared to untreated controls. The efficacy was assessed over a period of two years.

Treatment TypeDecay Rate (%) after 24 months
Untreated Control45
Treated with Compound5

Microbial Control

The compound has shown promising results in controlling microbial growth in various settings, including industrial water systems and personal care products. Its broad-spectrum antimicrobial activity makes it suitable for use in formulations aimed at preventing microbial contamination.

Case Study: Antimicrobial Efficacy

A laboratory study assessing the antimicrobial properties of this compound against common pathogens indicated significant inhibitory effects. The compound was tested against bacteria such as E. coli and Staphylococcus aureus.

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli8
Staphylococcus aureus4

Safety and Environmental Impact

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 5 are highly susceptible to nucleophilic attack due to their electron-withdrawing environment. Common nucleophiles (e.g., amines, thiols) displace chlorine, forming substituted derivatives:

Example Reaction with Amines :

C5H5Cl2NOS+RNH2C5H5ClN2OS+HCl\text{C}_5\text{H}_5\text{Cl}_2\text{NOS} + \text{RNH}_2 \rightarrow \text{C}_5\text{H}_5\text{ClN}_2\text{OS} + \text{HCl}

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by the electron-deficient ring.

  • Applications : Used to generate biocidal analogs with modified solubility or toxicity profiles .

Conjugate Addition in the Enone System

The α,β-unsaturated ketone (enone) structure allows 1,4-addition reactions , where nucleophiles attack the β-carbon:

Acid-Catalyzed Hydration :

C5H5Cl2NOS+H2OH+C5H7Cl2NO2S\text{C}_5\text{H}_5\text{Cl}_2\text{NOS} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_5\text{H}_7\text{Cl}_2\text{NO}_2\text{S}

  • Key Insight : Protonation of the carbonyl oxygen increases electrophilicity at the β-position, enabling water addition .

  • Outcome : Forms a dihydroxy intermediate, though stability depends on reaction conditions .

Oxidation and Degradation Pathways

The compound undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones under strong oxidizing conditions:

Oxidation to Sulfoxide :

C5H5Cl2NOSH2O2C5H5Cl2NO2S\text{C}_5\text{H}_5\text{Cl}_2\text{NOS} \xrightarrow{\text{H}_2\text{O}_2} \text{C}_5\text{H}_5\text{Cl}_2\text{NO}_2\text{S}

  • Observation : The sulfoxide derivative (PubChem CID 44612935) exhibits altered biocidal activity .

Environmental and Biological Reactivity

In aquatic environments, hydrolysis and photodegradation occur, generating less chlorinated byproducts . The compound’s antimicrobial mechanism involves:

  • Cellular Enzyme Inhibition : Disrupts metabolic pathways via thiol group alkylation .

  • Reactivity with Biomolecules : Forms covalent bonds with cysteine residues in proteins .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductsIndustrial Relevance
ChlorinationCl₂, 15°C4,5-Dichloro derivativeBiocide synthesis
Amine SubstitutionRNH₂, DMFAlkylamino derivativesTailored antimicrobials
HydrationH₃O⁺, H₂ODihydroxy intermediateLimited due to instability
OxidationH₂O₂, RTSulfoxide/sulfoneModified toxicity profiles

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: Dichloro derivatives (e.g., the target compound) likely exhibit enhanced antimicrobial activity due to greater electrophilicity compared to monochloro analogs .

Antimicrobial Efficacy

Studies on substituted isothiazolones highlight the role of substituents in biocidal activity:

  • Monochloro Derivatives: 5-Chloro-2-methyl-4-isothiazolin-3-one demonstrates moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .
  • Dichloro Derivatives : While direct data on the target compound are unavailable, studies on 2-(4-substituted phenyl)-isothiazolones show that electron-withdrawing groups (e.g., chlorine) significantly enhance potency. For example, 2-(4-nitrophenyl)isothiazol-3(2H)-one exhibits MIC values as low as 2 µg/mL against Plasmodium falciparum .

Inference: The dichloro-ethyl substitution in the target compound likely confers superior antimicrobial activity compared to monochloro-methyl analogs.

Toxicity and Regulatory Status

Compound Name GHS Hazard Statements Regulatory Notes
5-Chloro-2-methyl-4-isothiazolin-3-one H302 (Harmful if swallowed), H315 (Skin irritation), H317 (Allergic skin reaction) Widely used in industrial biocides with strict concentration limits (<50 ppm in mixtures) .
This compound N/A (Data not available) Likely requires rigorous toxicity profiling due to higher chlorine content.

Key Insight: Monochloro-methyl derivatives are regulated for low-concentration use due to irritancy risks, whereas dichloro analogs may pose higher toxicity risks, necessitating further study.

Stability and Environmental Impact

  • Monochloro Derivatives: The 5-chloro-2-methyl mixture (CAS 55965-84-9) is commercially stabilized for prolonged activity in aqueous systems .
  • Dichloro Derivatives : Increased chlorine content may enhance photolytic and hydrolytic stability but could also contribute to environmental persistence.

Preparation Methods

One-Pot Synthesis via Dithio Intermediates

A widely adopted approach involves three sequential steps in a single reactor:

  • Formation of 3,3'-dithiobispropionate : Methyl acrylate reacts with sulfur and hydrogen sulfide in the presence of methylamine (or ethylamine) to generate a dithio compound.

  • Amidation : The dithio intermediate reacts with ethylamine to form N,N'-diethyl-3,3'-dithiodipropionamide.

  • Chlorination : Treatment with chlorine gas or trichlorophosphate (POCl₃) cyclizes the amide to the final isothiazolone.

Example Reaction Conditions (adapted for ethylamine):

StepReagents/ConditionsYield/PuritySource
Dithio IntermediateMethyl acrylate, S, H₂S, 15–25°CCrude product
AmidationEthylamine, methanol, 5–15°C, 24 hYellow suspension
ChlorinationCl₂ gas (0–15°C) or POCl₃ (10–40°C)>99.8% purity (DCMIT)

Multi-Step Synthesis with Sodium Disulfide

An alternative route uses sodium disulfide (Na₂S₂) as a sulfur source:

  • Dithio Methyl Ester Formation : Methyl acrylate reacts with Na₂S₂ in an NH₄Cl/ammonia buffer to form dimethyl 3,3'-dithiodipropionate.

  • Amidation : The dithio ester reacts with ethylamine in water to yield N,N'-diethyl-3,3'-dithiodipropionamide.

  • Chlorination : Treatment with Cl₂ in ethyl acetate at 0–15°C produces the target compound.

Critical Parameters :

  • Temperature Control : Chlorination below 15°C minimizes over-chlorination.

  • Solvent Selection : Ethyl acetate facilitates efficient separation of by-products.

Use of Phosphorus Oxychloride (POCl₃)

Trichlorophosphate (POCl₃) offers a chlorinating alternative to Cl₂ gas:

  • Cyclization : N,N'-Diethyl-3,3'-dithiodipropionamide reacts with POCl₃ in butyl acetate at 10–40°C for 2 hours.

  • Neutralization : Quenching with NaHCO₃ followed by recrystallization yields the product.

Advantages :

  • Higher Yields : Achieves 91% yield for octyl analogs, suggesting scalability for ethyl variants.

  • Reduced By-Products : Avoids chlorine gas handling risks.

Comparative Analysis of Methods

MethodKey ReagentsTemperature RangePurity/YieldEnvironmental Impact
One-Pot (Cl₂ gas)Cl₂, Ethylamine0–25°C>99.8%High (Cl₂ gas)
POCl₃ CyclizationPOCl₃, Butyl Acetate10–40°C~91%Moderate (POCl₃ waste)
Sodium Disulfide RouteNa₂S₂, NH₄Cl Buffer-10°C to 25°C~85%Low (aqueous waste)

Optimized Pathway :

  • POCl₃ Method : Preferred for laboratory settings due to higher safety and yield.

  • One-Pot Cl₂ Gas : Suitable for industrial scale with rigorous gas handling.

Purification and Characterization

Distillation and Crystallization

  • Ethyl Acetate Distillation : Removes excess solvent post-chlorination.

  • Recrystallization : Methanol or water-methanol mixtures isolate white crystalline product.

Analytical Techniques

TechniqueApplicationData Source
HPLCPurity quantification (>99.8%)
NMR/IR SpectroscopyStructural confirmation
Elemental AnalysisChlorine content validation

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,5-Dichloro-2-ethylisothiazol-3(2H)-one in laboratory settings?

  • Methodological Answer: Use chemical-resistant gloves (tested per EN 374 standards) and ensure leak-tightness before handling. Employ respiratory protection in poorly ventilated areas, and store the compound in airtight containers to prevent environmental contamination. Preventive skin protection (e.g., barrier creams) and post-handling handwashing are critical .
  • Experimental Design Note: Include negative controls (e.g., solvent-only samples) to distinguish compound-specific hazards from background effects.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Reflux in polar aprotic solvents (e.g., DMSO) under inert atmospheres and monitor reaction progress via TLC or HPLC. Post-reaction, distill under reduced pressure and purify via recrystallization (e.g., water-ethanol mixtures) to isolate high-purity products .
  • Data Contradiction Analysis: Low yields may arise from side reactions with moisture; ensure anhydrous conditions and validate purity using spectroscopic methods (e.g., NMR).

Q. What standard analytical techniques are used to characterize this compound?

  • Methodological Answer: Employ a combination of 1^1H/13^13C NMR for structural elucidation, FT-IR for functional group identification, and mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography may resolve stereochemical ambiguities .
  • Advanced Tip: Cross-validate results with computational models (e.g., MOE software) to predict spectroscopic profiles .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of this compound in antimicrobial activity?

  • Methodological Answer: Conduct time-kill assays and ROS (reactive oxygen species) quantification to assess bactericidal mechanisms. Pair with molecular docking studies to identify potential protein targets (e.g., bacterial enzymes) .
  • Data Contradiction Analysis: Discrepancies in bioactivity may arise from strain-specific resistance; replicate assays across multiple microbial strains and include positive controls (e.g., known antibiotics).

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in halogenated isothiazolones?

  • Methodological Answer: Use heteronuclear NMR (e.g., 19^19F or 35^35Cl NMR) to probe halogen interactions. Solid-state NMR or X-ray diffraction can clarify crystalline packing effects, while DFT calculations model electronic environments .
  • Case Study: For derivatives with tautomeric equilibria, variable-temperature NMR or isotopic labeling (e.g., deuterated analogs) may stabilize specific forms .

Q. How should researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer: Perform hydrolysis studies at varying pH levels (pH 3–9) and monitor degradation via LC-MS. Use OECD 301/302 guidelines for aerobic biodegradability testing .
  • Data Contradiction Analysis: Conflicting persistence data may reflect matrix effects (e.g., soil vs. water); include matrix-specific controls and quantify metabolites (e.g., chloroacetic acid derivatives).

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for electrophilic/nucleophilic sites. Validate predictions with kinetic experiments (e.g., SN2 reactivity with thiols) .
  • Advanced Tip: Compare results with isostructural analogs (e.g., 5-chloro-2-methylisothiazol-3(2H)-one) to isolate electronic vs. steric effects .

Methodological Resources Table

Research Aspect Recommended Techniques Key Citations
Synthesis OptimizationReflux distillation, recrystallization
Structural ElucidationNMR, X-ray crystallography, DFT
Bioactivity MechanismsTime-kill assays, molecular docking
Environmental PersistenceOECD biodegradability tests, LC-MS

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